![molecular formula C15H12BrN3O2S B6499615 3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 847398-92-9](/img/structure/B6499615.png)
3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
The compound “3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom, and a thiophenyl group, which is a sulfur-containing heterocycle that resembles benzene .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrimidine ring. The exact structure would depend on the specific locations of the bromophenyl, thiophenyl, and amino groups on the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom on the bromophenyl group could potentially be reactive and could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-6-(thiophen-2-ylmethylamino)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c16-10-3-5-11(6-4-10)19-14(20)8-13(18-15(19)21)17-9-12-2-1-7-22-12/h1-8,17H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEQVGQIUAIYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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